molecular formula C24H26FN5O2S B2635209 2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887220-08-8

2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2635209
CAS No.: 887220-08-8
M. Wt: 467.56
InChI Key: HWSCLPOYUVOWRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a 2-ethyl group and a benzhydryl moiety comprising 4-(4-fluorophenyl)piperazine and 3-methoxyphenyl groups. The 3-methoxy group may enhance lipophilicity, influencing blood-brain barrier penetration, while the thiazolo-triazole scaffold could contribute to metabolic stability .

Properties

IUPAC Name

2-ethyl-5-[[4-(4-fluorophenyl)piperazin-1-yl]-(3-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5O2S/c1-3-20-26-24-30(27-20)23(31)22(33-24)21(16-5-4-6-19(15-16)32-2)29-13-11-28(12-14-29)18-9-7-17(25)8-10-18/h4-10,15,21,31H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSCLPOYUVOWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCN(CC4)C5=CC=C(C=C5)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.

    Coupling Reactions: The fluorophenyl group and the piperazine ring are introduced through nucleophilic substitution reactions, often using halogenated precursors and piperazine.

    Final Assembly: The methoxyphenyl group is attached through a Friedel-Crafts alkylation reaction, followed by the final cyclization to form the thiazolo[3,2-b][1,2,4]triazole core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as ketones or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated precursors, piperazine, and other nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that thiazole derivatives exhibit anticonvulsant properties. The structural features of 2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol may contribute to similar effects. Compounds with thiazole and triazole rings have shown promise in models of induced seizures. For instance, studies involving related thiazole compounds demonstrated significant protective effects against seizures in various animal models .

Antitumor Potential

The compound's structural similarity to known antitumor agents suggests potential applications in cancer therapy. Thiazoles have been reported to exhibit antiproliferative activity against various cancer cell lines. For example, derivatives containing thiazole rings have been evaluated for their effectiveness against human cancer cell lines such as A375 (melanoma) and MCF-7 (breast cancer) . The incorporation of the piperazine moiety may enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Antimicrobial Properties

Thiazolo[3,2-b][1,2,4]triazoles have been recognized for their antimicrobial activities. The unique combination of functional groups in this compound may lead to effective inhibition of bacterial growth. Preliminary studies on related compounds have shown activity against a spectrum of microorganisms, including resistant strains.

Case Study 1: Anticonvulsant Activity

A study evaluated the anticonvulsant efficacy of various thiazole derivatives in picrotoxin-induced seizure models. Compounds with similar structural motifs to 2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol demonstrated significant protective indices against seizures. The findings suggest that modifications to the thiazole and triazole structures can enhance anticonvulsant activity .

Case Study 2: Antitumor Activity

In another investigation focusing on thiazole derivatives for anticancer applications, several compounds were synthesized and tested against multiple cancer cell lines. The results indicated that specific substitutions on the thiazole ring could lead to increased cytotoxicity towards cancer cells while preserving lower toxicity towards normal cells . This highlights the potential for developing targeted therapies based on the structural framework of 2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors, such as G-protein coupled receptors or ion channels, leading to modulation of cellular signaling pathways.

    Enzyme Inhibition: Inhibition of key enzymes involved in metabolic or signaling pathways, resulting in altered cellular functions.

    DNA/RNA Interactions: Binding to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole and Triazole Moieties

describes 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) . These compounds share:

  • Thiazole-triazole hybrid cores : Unlike the target compound’s fused thiazolo-triazole system, these analogues feature separate thiazole and triazole rings.
  • Fluorophenyl substituents: Both compounds and the target include 4-fluorophenyl groups, which are known to enhance receptor binding affinity through halogen bonding .

Piperazine-Containing Analogues

The Pharmacopeial Forum () lists 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-butyl-2,4-dihydro-3H-1,2,4-triazol-3-one and its isopropyl analogue. Key comparisons include:

  • Piperazine linkage : Both the target and these analogues utilize piperazine as a spacer, but the target’s 4-fluorophenylpiperazine may offer distinct electronic effects compared to the dichlorophenyl-dioxolane moieties in compounds.

Comparative Data Table

Property Target Compound Compound 4/5 () Compounds
Core Structure Thiazolo[3,2-b][1,2,4]triazol-6-ol Thiazole + 1,2,3-triazole Triazolone + piperazine
Key Substituents 2-Ethyl, 4-(4-fluorophenyl)piperazine, 3-methoxyphenyl 4-Chloro/fluorophenyl, 5-methyl-1H-1,2,3-triazol-4-yl Dichlorophenyl-dioxolane, butyl/isopropyl
Crystallography Not reported (likely requires SHELXL refinement ) Triclinic (P 1̄), two independent molecules with planar conformations Not reported
Synthetic Yield Not reported High yields (>80%) via DMF crystallization Not specified
Potential Bioactivity Predicted CNS activity (piperazine/fluorophenyl motifs) Antifungal/antibacterial (thiazole-triazole hybrids) Antifungal (triazolone derivatives)

Research Implications and Gaps

  • Structural Insights : The isostructurality of compounds 4 and 5 () highlights the importance of crystallography in predicting solubility and stability, though the target compound’s hydroxyl group necessitates experimental validation .
  • Pharmacological Potential: While fluorophenyl and piperazine groups are associated with CNS activity, the target’s 3-methoxy substitution may reduce cytochrome P450 interactions compared to chlorinated analogues in .

Biological Activity

The compound 2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. This compound features a unique structural combination that suggests significant potential for various biological activities, particularly in medicinal chemistry.

Structural Characteristics

The compound's structure includes:

  • A thiazole ring fused with a triazole ring .
  • Functional groups such as piperazine and fluorophenyl , which enhance its pharmacological profile.

Biological Activity

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit a range of biological activities. The specific activities associated with 2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol are summarized below.

Antimicrobial Activity

Thiazolo[3,2-b][1,2,4]triazole derivatives have shown promising antimicrobial properties. For instance:

  • 5-Methylthiazolo[3,2-b][1,2,4]triazole has demonstrated antimicrobial activity.
  • 5-(Piperazin-1-yl)thiazolo[3,2-b][1,2,4]triazole exhibits antitumor properties.
Compound NameStructureBiological Activity
5-Methylthiazolo[3,2-b][1,2,4]triazoleStructureAntimicrobial
5-(Piperazin-1-yl)thiazolo[3,2-b][1,2,4]triazoleStructureAntitumor
7-Arylthiazolo[3,2-b][1,2,4]triazolesStructureAnti-inflammatory

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives. For example:

  • Compounds containing the thiazole moiety have shown significant cytotoxic effects against various cancer cell lines.

In vitro studies indicated that certain derivatives elicited high growth inhibition percentages against cancer cell lines such as HOP-92 (non-small cell lung cancer), HCT-116 (colorectal carcinoma), and SK-BR-3 (breast cancer) at concentrations as low as 10 μM.

The biological activity of 2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is likely mediated through its interaction with specific biological targets. The presence of the piperazine moiety is known to enhance binding affinities to various receptors and enzymes involved in disease processes.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the pharmacological profile of related compounds:

  • Antimicrobial Efficacy : A study demonstrated that certain thiazole derivatives showed higher potency against MRSA compared to standard antibiotics like vancomycin and ciprofloxacin .
  • Anticancer Properties : Research highlighted the synthesis and evaluation of novel thiazolo[3,2-b][1,2,4]triazole derivatives for their anticancer activity. One compound exhibited an IC50 value significantly lower than traditional chemotherapeutics .

Q & A

Basic: What are the standard synthetic routes for synthesizing thiazolo[3,2-b][1,2,4]triazole derivatives with piperazine substituents?

Answer:
The synthesis typically involves multi-step protocols, including:

  • Condensation reactions : Reacting thiazole-thione precursors with substituted amines or hydrazines under reflux conditions in ethanol or PEG-400 media. For example, thiol intermediates can react with aromatic carboxylic acids in phosphorus oxychloride to form triazole-thiadiazole hybrids .
  • Heterogeneous catalysis : Using Bleaching Earth Clay (pH 12.5) as a catalyst in PEG-400 at 70–80°C for coupling reactions between chlorobenzyl derivatives and thiol-containing intermediates .
  • Characterization : Products are purified via recrystallization (e.g., in aqueous acetic acid) and validated using TLC, IR, and NMR spectroscopy .

Advanced: How can regioselectivity challenges be addressed during the introduction of 4-fluorophenylpiperazine moieties?

Answer:
Regioselectivity is controlled by:

  • Pre-functionalization : Pre-forming the piperazine-fluorophenyl fragment before coupling to the thiazolo-triazole core to avoid competing side reactions .
  • Protecting groups : Temporarily blocking reactive sites (e.g., hydroxyl or amine groups) on the thiazolo-triazole scaffold using acetyl or tert-butyloxycarbonyl (Boc) groups .
  • Kinetic vs. thermodynamic control : Adjusting reaction temperature and solvent polarity. For instance, polar aprotic solvents like DMF favor thermodynamic control, stabilizing bulkier intermediates .

Basic: What spectroscopic techniques are essential for characterizing the structural integrity of this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., methoxy group chemical shifts at δ 3.8–4.0 ppm; fluorophenyl aromatic protons at δ 7.1–7.4 ppm) .
  • IR spectroscopy : Identifying functional groups like -OH (broad peak ~3200 cm⁻¹) and C-F stretches (1090–1150 cm⁻¹) .
  • LCMS (ESI+) : Verifying molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) .

Advanced: How can crystallographic data resolve ambiguities in the stereochemistry of the thiazolo-triazole core?

Answer:

  • Single-crystal X-ray diffraction : Using SHELXL for refinement and ORTEP-III for visualization to determine bond angles, torsion angles, and spatial arrangement of substituents .
  • Twinned data handling : For high-resolution or twinned crystals, SHELXL’s twin refinement tools (e.g., BASF parameter) improve accuracy in ambiguous cases .
  • Validation : Cross-referencing with DFT-calculated geometries to confirm experimental results .

Basic: What in vitro assays are suitable for evaluating the anticancer potential of this compound?

Answer:

  • Cytotoxicity screening : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
  • Apoptosis assays : Annexin V/PI staining to quantify early/late apoptotic cells .
  • Enzyme inhibition : Testing against kinases or topoisomerases linked to cancer proliferation .

Advanced: How can contradictory biological activity data (e.g., varying IC₅₀ across studies) be systematically analyzed?

Answer:

  • Standardized protocols : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., fluoro vs. methoxy groups) using multivariate regression .
  • Meta-analysis : Pool data from multiple studies, adjusting for variables like assay sensitivity (e.g., luminescence vs. colorimetric readouts) .

Basic: What computational tools predict the binding affinity of this compound to biological targets?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite for docking into targets like 14α-demethylase (PDB: 3LD6) .
  • Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with the triazole ring) using MOE or Phase .
  • ADMET prediction : SwissADME or pkCSM to assess bioavailability and toxicity .

Advanced: How does the 4-fluorophenyl group enhance metabolic stability compared to non-fluorinated analogs?

Answer:

  • Electron-withdrawing effect : The fluorine atom reduces electron density on the phenyl ring, slowing oxidative metabolism by cytochrome P450 enzymes .
  • Lipophilicity : Fluorine increases logP, enhancing membrane permeability and prolonging half-life .
  • Validation : Compare plasma stability assays (e.g., t₁/₂ in human liver microsomes) between fluorinated and non-fluorinated derivatives .

Basic: What purification methods are effective for isolating this compound from reaction mixtures?

Answer:

  • Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) .
  • Recrystallization : Using ethanol/water or DMF/EtOH mixtures to remove polar impurities .
  • HPLC : Reverse-phase C18 columns for high-purity isolation (>99%) .

Advanced: How can the role of the 3-methoxyphenyl group in modulating target selectivity be experimentally validated?

Answer:

  • Analog synthesis : Prepare derivatives with substituted phenyl groups (e.g., 3-nitro, 3-hydroxy) and compare activity .
  • Crystallographic studies : Resolve ligand-target co-crystals to observe hydrogen bonding or π-π stacking interactions .
  • Mutagenesis assays : Introduce point mutations in target proteins (e.g., kinase active sites) to disrupt methoxyphenyl binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.